2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
CAS No.:
Cat. No.: VC13779895
Molecular Formula: C12H16BFO2
Molecular Weight: 222.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H16BFO2 |
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Molecular Weight | 222.07 g/mol |
IUPAC Name | 2-(4-fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Standard InChI | InChI=1S/C12H16BFO2/c1-9-6-10(4-5-11(9)14)13-15-7-12(2,3)8-16-13/h4-6H,7-8H2,1-3H3 |
Standard InChI Key | IONBNTLDYCNOQH-UHFFFAOYSA-N |
SMILES | B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)F)C |
Canonical SMILES | B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)F)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
The systematic IUPAC name 2-(4-fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane describes a bicyclic structure comprising a six-membered 1,3,2-dioxaborinane ring fused to a substituted phenyl group. The dioxaborinane ring contains two oxygen atoms and one boron atom, with methyl groups occupying the 5-positions. The phenyl substituent features a fluorine atom at the para-position and a methyl group at the meta-position relative to the boron attachment site .
The molecular formula is C₁₂H₁₅BFO₂, with a molecular weight of 236.06 g/mol. Structural analogs, such as 2-(4-fluoro-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS 2231089-39-5), share similar frameworks but differ in substituent positioning, which influences reactivity and physical properties .
Spectroscopic Data
While experimental spectra for this specific compound are unavailable, related dioxaborinanes exhibit characteristic signals in nuclear magnetic resonance (NMR) spectroscopy. For example:
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¹¹B NMR: Boron environments in dioxaborinanes typically resonate between 28–32 ppm, reflecting tetrahedral coordination .
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¹H NMR: Methyl groups on the dioxaborinane ring appear as singlets near δ 1.0–1.2 ppm, while aromatic protons show splitting patterns dependent on substituent positions .
Synthesis and Manufacturing
Synthetic Routes
The compound is likely synthesized via a condensation reaction between 4-fluoro-3-methylphenylboronic acid and neopentyl glycol (2,2-dimethyl-1,3-propanediol) under dehydrating conditions. This method mirrors the production of 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane (CAS 5123-13-7), where boronic acid and diol react in toluene with azeotropic water removal .
Reaction Scheme:
Industrial Production
Zhuhai Aobokai Biomedical Technology Co., Ltd. is a prominent supplier of related dioxaborinanes, indicating scalable manufacturing processes . Production typically involves:
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Boronic Acid Preparation: Halogen-metal exchange or Miyaura borylation of aryl halides.
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Esterification: Solvent-mediated condensation with diols under inert atmospheres.
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Purification: Crystallization or chromatography to achieve >97% purity .
Physicochemical Properties
Thermal and Solubility Profiles
Analogous compounds exhibit melting points between 63–67°C, suggesting similar thermal stability for 2-(4-fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane . Solubility in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) is expected, while aqueous solubility remains low due to the hydrophobic dioxaborinane ring .
Table 1: Comparative Physical Properties of Dioxaborinane Derivatives
Compound | Melting Point (°C) | Solubility |
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5,5-Dimethyl-2-phenyl-dioxaborinane | 63–67 | Methanol |
2-(4-Fluoro-2-methylphenyl)-dioxaborinane | N/A | THF, DMF |
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
Dioxaborinanes serve as air-stable alternatives to boronic acids in palladium-catalyzed couplings. For instance, 2-(2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS 346656-39-1) facilitates aryl-aryl bond formation in drug intermediate synthesis . The target compound’s fluorine and methyl substituents may enhance electron-withdrawing effects, accelerating transmetalation steps.
Pharmaceutical Intermediates
Structural analogs are critical in synthesizing kinase inhibitors and antiviral agents. MolCore BioPharmatech emphasizes high-purity dioxaborinanes for API production, underscoring their role in modern drug discovery .
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